molecular formula C11H8N2O3 B13531420 2-Oxo-3-(quinoxalin-2-yl)propanoicacid

2-Oxo-3-(quinoxalin-2-yl)propanoicacid

Cat. No.: B13531420
M. Wt: 216.19 g/mol
InChI Key: GTWPREPSBZZPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol It is characterized by the presence of a quinoxaline ring attached to a propanoic acid moiety, which includes a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of xylene as a solvent, where the reagents are dissolved and the solution is microwaved in a sealed tube at 220°C for 1 hour . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure maximum yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, halogen, and amino groups

Scientific Research Applications

2-Oxo-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with enzymes and receptors, modulating their activity. The keto group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-3-(quinoxalin-2-yl)butanoic acid: Similar structure with an additional carbon atom in the propanoic acid moiety.

    2-Oxo-3-(quinoxalin-2-yl)pentanoic acid: Similar structure with two additional carbon atoms in the propanoic acid moiety.

    2-Oxo-3-(quinoxalin-2-yl)hexanoic acid: Similar structure with three additional carbon atoms in the propanoic acid moiety.

Uniqueness

2-Oxo-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the quinoxaline ring and the keto group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-oxo-3-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C11H8N2O3/c14-10(11(15)16)5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,6H,5H2,(H,15,16)

InChI Key

GTWPREPSBZZPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.